molecular formula C11H10FN3O B8279702 1-(1-(2-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)ethanone

1-(1-(2-Fluorophenyl)-4-methyl-1H-1,2,3-triazol-5-yl)ethanone

Cat. No. B8279702
M. Wt: 219.21 g/mol
InChI Key: XFJHFDQAHGSCLM-UHFFFAOYSA-N
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Patent
US08466181B2

Procedure details

To a suspension of 1-(2-fluorophenyl)-4-methyl-1H-1,2,3-triazole (2.43 g, 13.7 mmol) in DME (40 mL) was added n-BuLi (1.6 M in hexane, 10.3 mL, 16.5 mmol) dropwise at −75° C. The mixture was allowed to warm up to −35° C. and was stirred at −35° C. for 1 h. The reaction mixture was cooled again to −78° C. and a light green suspension of CuCN (1.23 g, 13.7 mmol) and LiCl (1.16 g, 27.4 mmol) in THF (20 mL) was added rapidly while stirring at −78° C. After 1 h the mixture was allowed to warm up to −35° C. and acetyl chloride (4.88 mL, 68.6 mmol) was added dropwise at this temperature. Then the reaction mixture was stirred at room temperature for 2 h and then poured carefully into aqueous saturated sodium carbonate solution (100 mL) and extracted with ethyl acetate. The combined organic extracts were washed with brine, dried over sodium sulphate, filtered and evaporated. Purification by chromatography (silica, 10 to 60% ethyl acetate in heptane) afforded the title compound (1.69 g, 56%) as a light yellow oil. MS: m/e=220.2 [M+H]+.
Quantity
2.43 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
1.23 g
Type
reactant
Reaction Step Three
Name
Quantity
1.16 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
4.88 mL
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Yield
56%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH:12]=[C:11]([CH3:13])[N:10]=[N:9]1.[Li]CCCC.C([Cu])#N.[Li+].[Cl-].[C:24](Cl)(=[O:26])[CH3:25].C(=O)([O-])[O-].[Na+].[Na+]>COCCOC.C1COCC1>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[C:12]([C:24](=[O:26])[CH3:25])=[C:11]([CH3:13])[N:10]=[N:9]1 |f:3.4,6.7.8|

Inputs

Step One
Name
Quantity
2.43 g
Type
reactant
Smiles
FC1=C(C=CC=C1)N1N=NC(=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
10.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
1.23 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
1.16 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
4.88 mL
Type
reactant
Smiles
C(C)(=O)Cl
Step Five
Name
Quantity
100 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-35 °C
Stirring
Type
CUSTOM
Details
was stirred at −35° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled again to −78° C.
ADDITION
Type
ADDITION
Details
was added rapidly
STIRRING
Type
STIRRING
Details
while stirring at −78° C
WAIT
Type
WAIT
Details
After 1 h the mixture was allowed
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to −35° C.
STIRRING
Type
STIRRING
Details
Then the reaction mixture was stirred at room temperature for 2 h
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography (silica, 10 to 60% ethyl acetate in heptane)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)N1N=NC(=C1C(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 56%
YIELD: CALCULATEDPERCENTYIELD 56.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.